Comparative Lipid-Lowering Efficacy of Tiafibrate vs. Clofibrate and Fenofibrate in Normolipidemic Rats
In a 14-day oral dosing study in normolipidemic rats, Tiafibrate at a dose of 125 mg/kg/day produced a 38.8% decrease in total blood lipids and a 33.7% decrease in blood cholesterol [1]. For cross-study comparison, clofibrate, the parent fibrate, is frequently reported to reduce serum cholesterol by 15-25% and triglycerides by 30-40% in hyperlipidemic rat models at similar or higher doses (e.g., 200-300 mg/kg/day) [2]. While the test conditions (normolipidemic vs. hyperlipidemic baseline) differ, the magnitude of cholesterol reduction achieved by Tiafibrate at 125 mg/kg is notable relative to the broader fibrate class [1][2]. The quantitative difference underscores Tiafibrate's potential potency in lowering cholesterol in a standard rodent model, providing a key data point for researchers selecting a fibrate for lipid modulation studies.
| Evidence Dimension | Blood Lipid Reduction (Total Blood Lipids) |
|---|---|
| Target Compound Data | 38.8% decrease |
| Comparator Or Baseline | Clofibrate (Class-level baseline): Typically 15-25% cholesterol reduction in hyperlipidemic rat models |
| Quantified Difference | Magnitude of effect at 125 mg/kg in normolipidemic rats is significant relative to fibrate class baseline |
| Conditions | Normolipidemic rats, oral administration, 125 mg/kg/day for 14 days |
Why This Matters
This quantitative in vivo efficacy data serves as a critical benchmark for researchers aiming to replicate or compare the hypolipidemic potency of Tiafibrate against other fibrates in rodent studies.
- [1] National Center for Advancing Translational Sciences (NCATS). Inxight: Drugs - Tiafibrate. In Vivo Use Guide. (Accessed April 2026). View Source
- [2] Staels B, et al. Mechanism of action of fibrates on lipid and lipoprotein metabolism. Circulation. 1998;98(19):2088-93. View Source
